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Borane isoamylsulfidecomplex

Cat. No.: B15350350
M. Wt: 115.03 g/mol
InChI Key: ZILDCWLORQLVEC-UHFFFAOYSA-N
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Description

Overview of Borane (B79455) Chemistry and the Role of Lewis Acid-Base Adducts

Borane (BH₃) is a highly reactive and versatile reagent in organic chemistry. wikipedia.orglibretexts.org As a Lewis acid, it possesses an empty p-orbital, making it a potent electron-pair acceptor. wikipedia.orglibretexts.org This inherent reactivity, however, also renders monomeric borane unstable. wikipedia.org To tame its reactivity and improve its handling characteristics, borane is commonly complexed with a Lewis base, a molecule with a lone pair of electrons to donate. wikipedia.orglibretexts.orgucla.edu This interaction forms a Lewis acid-base adduct, a more stable and manageable form of the borane reagent. libretexts.orgucla.edu

The systematic study of boranes began in the early 20th century with the pioneering work of Alfred Stock, who developed techniques for handling these volatile and air-sensitive compounds. wikipedia.orgborates.todaybritannica.com However, it was the work of H.C. Brown and his collaborators that truly revolutionized the use of boranes in organic synthesis. wikipedia.orglibretexts.orgorganic-chemistry.org Their development of hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, earned Brown the Nobel Prize in Chemistry in 1979 and introduced a powerful new tool for the synthesis of a wide array of organic compounds. wikipedia.orgbritannica.come-bookshelf.de Early work often utilized diborane (B8814927) (B₂H₆), the dimeric form of borane, but its gaseous and pyrophoric nature presented significant challenges. libretexts.orgorganic-chemistry.org This led to the exploration of various Lewis base adducts to create more convenient and safer borane carriers. organic-chemistry.org

The Specific Class of Borane-Sulfur Complexes in Modern Organic Synthesis

Among the various Lewis bases used to stabilize borane, sulfur-containing compounds, particularly organic sulfides, have emerged as highly effective. researchgate.net These borane-sulfur complexes offer a unique balance of stability and reactivity, making them valuable reagents in contemporary organic synthesis. researchgate.netsigmaaldrich.com

Sulfide-based borane adducts present several advantages over their amine and tetrahydrofuran (B95107) (THF) counterparts. While borane-THF is a widely used reagent, it is known to be less stable and can degrade over time, especially in the absence of stabilizers. wikipedia.org Amine-borane adducts, on the other hand, are generally more stable but often less reactive, sometimes requiring harsher conditions to release the borane for reaction. acsgcipr.org

Sulfide (B99878) complexes, such as borane dimethylsulfide (BMS), offer a compelling alternative. wikipedia.orgatamanchemicals.com They exhibit greater stability than borane-THF and are often more reactive than amine-boranes. wikipedia.orgacsgcipr.org Many sulfide adducts are liquids, which can be more convenient to handle than gaseous diborane or solid amine complexes. nih.gov Furthermore, the volatility and unpleasant odor of lower molecular weight dialkyl sulfides, like dimethyl sulfide, have driven the development of higher molecular weight and less odorous sulfide carriers. organic-chemistry.org

Borane isoamylsulfide complex fits within the category of higher molecular weight dialkyl sulfide adducts designed to overcome the drawbacks of simpler analogs. nih.gov The isoamyl group, with its branched structure and increased carbon count, contributes to a lower volatility and a milder, more agreeable odor compared to dimethyl sulfide. nih.gov Research has shown that dialkyl sulfide borane adducts, including those with isoamyl groups, are stable liquids at room temperature and can be stored for extended periods. nih.gov

The reactivity of borane isoamylsulfide complex is influenced by the electronic and steric properties of the isoamylsulfide ligand. The complexing ability of dialkyl sulfides towards borane generally increases in the order of thioanisole (B89551) < ether-sulfides < dialkyl sulfides < dimethyl sulfide. nih.gov Consequently, the reactivity of the adducts towards alkenes in hydroboration reactions follows the reverse order. nih.gov This positions borane isoamylsulfide complex as a reactive hydroborating agent. nih.govchemicalbook.com Its utility as a reagent for the hydroboration of alkenes has been noted. chemicalbook.comguidechem.com

Research Findings and Data

Detailed studies have explored the properties and applications of various borane-sulfide adducts, providing a basis for understanding the characteristics of borane isoamylsulfide complex.

PropertyBorane Dimethylsulfide (BMS)Borane Isoamylsulfide ComplexBorane-Tetrahydrofuran (B86392) (BTHF)
Physical State Liquid sigmaaldrich.comLiquid nih.govLiquid (in solution) organic-chemistry.org
Stability More stable than BTHF wikipedia.orgStable over prolonged periods nih.govLess stable, requires stabilizer wikipedia.org
Odor Unpleasant organic-chemistry.orgMild, agreeable nih.govEthereal
Reactivity Highly reactive sigmaaldrich.comReactive nih.govReactive organic-chemistry.org
Common Use Hydroboration, reduction wikipedia.orgatamanchemicals.comHydroboration of alkenes chemicalbook.comguidechem.comHydroboration, reduction organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12BS B15350350 Borane isoamylsulfidecomplex

Properties

Molecular Formula

C5H12BS

Molecular Weight

115.03 g/mol

InChI

InChI=1S/C5H12BS/c1-5(2)3-4-7-6/h5,7H,3-4H2,1-2H3

InChI Key

ZILDCWLORQLVEC-UHFFFAOYSA-N

Canonical SMILES

[B-][SH+]CCC(C)C

Origin of Product

United States

Synthetic Methodologies for Borane Sulfur Complexes

General Principles for Borane (B79455) Adduct Formation

Borane (BH₃) is a highly reactive electrophile and Lewis acid that readily forms adducts with Lewis bases, such as organic sulfides. The formation and stability of these adducts are governed by the electronic and steric properties of the sulfide (B99878) ligand.

The most fundamental method for forming a borane-sulfide adduct is the direct reaction between a borane source and a sulfide. In this process, the sulfur atom donates a lone pair of electrons to the empty p-orbital of the boron atom, forming a dative covalent bond.

Historically, highly reactive diborane (B8814927) (B₂H₆) gas or its solutions were used for this purpose. researchgate.net The reaction is typically rapid and occurs at room temperature. researchgate.net The general reaction is as follows:

B₂H₆ + 2 R₂S → 2 BH₃·S(R)₂

The stability of the resulting complex is influenced by the nature of the alkyl or aryl groups on the sulfide. The complexing ability of various sulfides with borane has been studied, with dialkyl sulfides generally forming stable adducts. nih.gov

Due to the hazards associated with handling diborane gas, the use of stable, pre-formed borane complexes as starting materials is a more common and safer approach. Borane-dimethylsulfide (BMS, BH₃·S(CH₃)₂) and borane-tetrahydrofuran (B86392) (BH₃·THF) are the most frequently used borane adducts for this purpose. cardiff.ac.uk

Ligand exchange is an equilibrium process where a sulfide with a higher affinity for borane, or one that is used in large excess, displaces the original ligand (e.g., dimethyl sulfide or THF). This method is particularly useful for synthesizing borane complexes of less volatile or less odorous sulfides, which are more desirable for practical applications. researchgate.netcardiff.ac.uk For instance, a borane adduct with a polymeric sulfide can be synthesized from BMS, resulting in a solid, odorless borane source. researchgate.net

Another pathway involves the displacement of a tertiary amine from a borane-amine complex. A borane-tertiary amine adduct can be treated with a sulfide, like dimethyl sulfide or diisoamyl sulfide, which displaces the amine to form the desired borane-sulfide complex and allows for the recovery of the tertiary amine. google.com

Synthetic Routes to Borane Isoamylsulfide Complex

The borane isoamylsulfide complex has been identified as a promising borane carrier due to its favorable physical and chemical properties. nih.gov Its synthesis leverages the general principles of borane adduct formation, with specific conditions optimized to ensure stability and utility.

Research into alternative borane carriers has led to the development and optimization of the borane adduct with diisoamyl sulfide. A key finding is that this complex is a liquid above 0°C and demonstrates significant stability over long periods when stored at room temperature. nih.gov This stability is a crucial outcome of optimized synthetic and storage conditions, which contrasts with the limited stability of solutions like borane-THF. cardiff.ac.uk

The synthesis results in a highly concentrated reagent, which is advantageous for many applications. The properties of the optimized complex are summarized in the table below.

PropertyValueSource
Molarity of BH₃4.2 M nih.gov
Physical StateLiquid above 0°C nih.gov
AromaMild, ethereal, agreeable nih.gov
StabilityStable over prolonged periods at room temperature nih.gov

The reactivity of the borane isoamylsulfide adduct in hydroboration reactions, for example with 1-octene, has been shown to be faster than that of adducts with stronger complexing ligands like dimethyl sulfide. nih.gov This is because the reactivity of borane adducts is inversely related to the complexing ability of the sulfide ligand. nih.gov This highlights the importance of temperature control during reactions; while the complex itself is stable at room temperature, its enhanced reactivity may necessitate lower temperatures for controlled reactions like hydroboration.

Beyond its use as a hydroborating agent, the borane isoamylsulfide complex has been explored as a precursor for other important borane reagents. Studies have been conducted on its application in the synthesis of mono- and dichloroborane adducts with diisoamyl sulfide. nih.gov The equilibrium ratios for the formation of these chloroborane (B76620) adducts were found to be similar to those observed with borane-dimethylsulfide, but their subsequent hydroboration reactions were significantly faster. nih.gov This demonstrates an alternative synthetic pathway where the borane isoamylsulfide complex serves as a versatile intermediate for generating more specialized reagents.

Alternative precursors for the initial synthesis could theoretically include pathways analogous to those developed for other borane complexes. For example, a diborane-free method involving the reaction of boron trifluoride and a Lewis base (in this case, diisoamyl sulfide) with a suitable tertiary amine under a hydrogen atmosphere could be a viable, though less common, route. google.com

Fundamental Reactivity and Mechanistic Investigations of Borane Isoamylsulfide Complex

Unraveling Reaction Pathways: General Mechanisms of Borane-Mediated Transformations

The reactions mediated by borane (B79455) complexes, including borane isoamylsulfide, generally proceed through well-defined mechanistic routes that explain their unique selectivities.

A cornerstone of borane reactivity, particularly in hydroboration, is the concerted four-membered transition state. jove.comrsc.orgacs.org In this mechanism, the addition of the B-H bond across a carbon-carbon double or triple bond occurs in a single, synchronous step. stereoelectronics.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com The alkene's π-electrons interact with the empty p-orbital of the boron atom, while simultaneously, a hydride (H⁻) from the borane is transferred to one of the carbons of the multiple bond. jove.comrsc.org This concerted process involves a cyclic transition state where the boron and hydrogen atoms add to the same face of the multiple bond, leading to a syn-addition. stereoelectronics.orgmasterorganicchemistry.commasterorganicchemistry.com The absence of a discrete carbocation intermediate in this pathway means that carbocation rearrangements, often observed in other electrophilic additions, are avoided. masterorganicchemistry.comlibretexts.orglibretexts.org

The polarity of the boron-hydrogen bond is crucial to understanding the regioselectivity of borane additions. Boron is less electronegative than hydrogen, resulting in a partial positive charge (δ+) on the boron atom and a partial negative charge (δ-) on the hydrogen atom. redalyc.orglibretexts.orgyoutube.com This makes the boron center electrophilic and the hydrogen atom nucleophilic (hydridic). redalyc.orgdoubtnut.com

During the interaction with an alkene, the electron-rich double bond (nucleophile) attacks the electrophilic boron atom. libretexts.orglibretexts.orgdoubtnut.com Concurrently, the hydridic hydrogen adds to the other carbon of the double bond. This electronic arrangement governs the orientation of the addition, as will be detailed in the context of hydroboration.

Detailed Mechanistic Studies in Hydroboration Reactions

Hydroboration, the addition of a borane to an alkene or alkyne, is a synthetically powerful reaction for which borane isoamylsulfide complex is a suitable reagent. The mechanistic underpinnings of this reaction are key to its high degree of control over the product's structure.

A defining feature of hydroboration is its anti-Markovnikov regioselectivity . libretexts.orgmasterorganicchemistry.comchemistrysteps.com This means that the boron atom adds to the less substituted carbon of the double or triple bond, and the hydrogen atom adds to the more substituted carbon. libretexts.orglibretexts.orglibretexts.org This outcome is the opposite of what is typically observed in the acid-catalyzed hydration or hydrohalogenation of alkenes. The subsequent oxidation of the organoborane intermediate, usually with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group, yielding an alcohol with anti-Markovnikov orientation. masterorganicchemistry.comwikipedia.org

The stereochemistry of hydroboration is characterized by syn-addition . stereoelectronics.orgmasterorganicchemistry.commasterorganicchemistry.com As a result of the concerted four-membered transition state, the boron and hydrogen atoms are delivered to the same face of the π-system. stereoelectronics.orgmasterorganicchemistry.commasterorganicchemistry.com This stereospecificity is reliably transferred to the final product upon oxidation, where the hydroxyl group replaces the boron atom with retention of configuration. stereoelectronics.orgmasterorganicchemistry.comlibretexts.org Therefore, the hydroboration-oxidation of a cyclic alkene, for instance, will result in a cis-product where the hydrogen and hydroxyl groups are on the same side of the ring. masterorganicchemistry.com

For alkynes, hydroboration followed by oxidation leads to the formation of enols, which tautomerize to the corresponding aldehydes or ketones. libretexts.org The use of sterically hindered boranes, such as disiamylborane (B86530) or 9-BBN, is often preferred for alkynes to prevent double hydroboration. masterorganicchemistry.comwikipedia.org

Both steric and electronic factors work in concert to dictate the regioselectivity of hydroboration. redalyc.orgstereoelectronics.orglibretexts.orglibretexts.org

Steric Factors: The boron moiety (e.g., -BH₂) is bulkier than the hydrogen atom. To minimize steric hindrance, the boron group preferentially approaches the less sterically crowded carbon of the double bond. redalyc.orgjove.comchemistrysteps.com This effect is amplified when using larger dialkylborane reagents like 9-BBN, leading to even higher regioselectivity. redalyc.orgorganic-chemistry.orgrsc.org

Electronic Factors: The partial positive charge on the electrophilic boron atom favors bonding with the carbon atom that can better accommodate the resulting partial positive charge in the transition state. redalyc.orgjove.com For most alkenes, the more substituted carbon can better stabilize a positive charge. Consequently, the boron atom adds to the less substituted carbon, placing the hydridic hydrogen on the more substituted carbon. redalyc.orgjove.com

The interplay of these factors ensures the high fidelity of the anti-Markovnikov addition.

AlkeneBorane ReagentRegioselectivity (% Boron on less substituted Carbon)Primary Stereochemical Outcome
1-Hexene (B165129)BH₃94%Syn-addition
1-Hexene9-BBN99.9%Syn-addition
StyreneBH₃~80%Syn-addition
StyreneDisiamylborane>98%Syn-addition
1-MethylcyclopenteneBH₃>99%Syn-addition leading to trans-2-methylcyclopentanol (B1328918) after oxidation

Mechanisms of Hydride Transfer Reactions Promoted by Borane Isoamylsulfide Complex

Beyond hydroboration, borane isoamylsulfide complex is an effective reducing agent for various functional groups, most notably carboxylic acids, amides, and nitriles. organic-chemistry.orgyoutube.com The mechanism of these reductions involves hydride transfer from the borane.

In the reduction of a carboxylic acid, the reaction is thought to initiate with the coordination of the borane to the carbonyl oxygen. This is followed by the formation of an acyloxyborane intermediate. Subsequent intramolecular hydride transfers from the boron to the carbonyl carbon lead to the eventual reduction of the carboxylic acid to the corresponding primary alcohol. ic.ac.uk Computational studies suggest a complex mechanism involving multiple borane molecules and several transition states. ic.ac.uk A key aspect is that borane selectively reduces carboxylic acids in the presence of esters, a selectivity that is reverse to that of many other hydride reagents like lithium aluminum hydride. youtube.com

The mechanism for the reduction of other functional groups, such as amides to amines, also proceeds through initial coordination of the borane to the heteroatom (oxygen or nitrogen), followed by one or more hydride transfer steps. organic-chemistry.org In some cases, particularly with certain substrates and catalysts, radical pathways involving hydride transfer have also been proposed or observed. nih.govnih.gov The specific pathway can be influenced by factors such as the substrate, solvent, and temperature. nih.gov

Functional GroupProductKey Mechanistic Feature
Carboxylic AcidPrimary AlcoholFormation of acyloxyborane intermediate, intramolecular hydride transfer
AmideAmineCoordination to carbonyl oxygen, successive hydride transfers
NitrileAmineStepwise hydride addition to the carbon-nitrogen triple bond
Ketone (asymmetric reduction)Chiral Secondary AlcoholCatalytic cycle with chiral oxazaborolidine, borane as stoichiometric hydride source

Carbonyl Reduction Pathways

The reduction of carbonyl compounds is a cornerstone application of borane complexes. Borane isoamylsulfide exhibits notable chemoselectivity, allowing for the reduction of certain carbonyl groups in the presence of others. chem-station.com This selectivity is governed by the electronic properties of the carbonyl group and the mechanistic pathway of the reduction.

The general mechanism for carbonyl reduction by borane involves the initial coordination of the Lewis acidic boron atom to the lone pair of electrons on the carbonyl oxygen. acsgcipr.org This activation step makes the carbonyl carbon more electrophilic and susceptible to hydride attack. A hydride ion is then transferred from the borane to the carbonyl carbon, forming an alkoxyborane intermediate. acsgcipr.orgyoutube.com Subsequent hydride transfers and workup lead to the final alcohol product.

A key feature of borane reagents is their exceptional ability to reduce carboxylic acids to primary alcohols rapidly and completely. harvard.eduyoutube.com This reaction proceeds through a distinct pathway involving the formation of an acyloxyborane intermediate, which is highly activated towards further reduction. chem-station.com This intermediate undergoes two successive hydride additions to furnish the primary alcohol after hydrolysis. chem-station.com In contrast, esters are reduced much more slowly, allowing for the selective reduction of carboxylic acids in the presence of esters. organic-synthesis.comchem-station.com Aldehydes and ketones are also readily reduced. The general reactivity order for borane complexes with carbonyl compounds is as follows:

Carboxylic Acids > Aldehydes > Ketones > Amides > Esters > Lactones

The reduction of amides to amines is also a highly efficient process with borane complexes. acsgcipr.orgtuengr.com The mechanism involves coordination of the borane to the amide's carbonyl oxygen, followed by hydride transfer. acsgcipr.org The resulting intermediate undergoes cleavage of the C-O bond, driven by the high affinity of boron for oxygen, ultimately leading to the amine after hydrolysis of the amine-borane adduct. acsgcipr.orgtuengr.com DFT studies on the reduction of amides with borane have elucidated two potential transition states: one involving BH₃ insertion and a second involving hydrogenation coupled with the cleavage of a boroxy species. tuengr.com

Functional GroupReactivity with BoraneProduct
Carboxylic AcidVery HighPrimary Alcohol
AldehydeHighPrimary Alcohol
KetoneHighSecondary Alcohol
AmideHighAmine
EsterModeratePrimary Alcohol
LactoneModerateDiol

Reduction of Carbon-Nitrogen Multiple Bonds (e.g., imines, oximes, hydrazones)

Borane isoamylsulfide complex is also a potent reagent for the reduction of various carbon-nitrogen double bonds, providing a valuable route to amines and their derivatives. The underlying mechanism is the hydroboration of the C=N π-bond.

Imines: The reduction of imines (both aldimines and ketimines) to the corresponding secondary and tertiary amines is efficiently achieved using borane-thioether complexes like BMS. nih.gov The reaction is chemoselective and proceeds under mild conditions. nih.gov The mechanism is believed to involve coordination of the borane to the imine nitrogen, followed by an intramolecular hydride transfer to the imine carbon. The resulting aminoborane (B14716983) intermediate is then hydrolyzed during workup to release the free amine. Studies have successfully identified key intermediates in the reaction pathway, contributing to a better mechanistic understanding. nih.gov

Oximes: Oximes can be reduced by borane complexes to yield either hydroxylamines or primary amines, depending on the reaction conditions and the structure of the oxime. The reduction of the C=N bond in oximes has been accomplished using various borane reagents. escholarship.orgresearchgate.net This transformation is significant in synthetic chemistry, for instance, in the synthesis of primary amines. researchgate.net

Hydrazones: The reduction of hydrazones, particularly N,N-disubstituted hydrazones, provides a direct pathway to 1,1-disubstituted hydrazines. Amine borane complexes, which can be generated in situ from reagents like borane-dimethylsulfide, have proven to be exceptionally effective for the reduction of N,N-dimethylhydrazones to their corresponding hydrazines in high yields. nsf.gov Research has shown that borane adducts of primary amines are particularly efficient for this transformation. nsf.gov

C=N SubstrateReagent System ExampleProduct
N-Benzylideneaniline (Imine)Me₂S-BH₃N-Benzylaniline (Amine)
Benzylacetone oxime (Oxime)Chiral Borohydride (B1222165)Optically active Hydroxylamine
2-Heptanone N,N-dimethylhydrazonet-Butylamine borane (from BMS)N,N-Dimethyl-2-heptylhydrazine

Applications of Borane Isoamylsulfide Complex in Advanced Organic Synthesis

Regioselective and Stereoselective Functionalization of Unsaturated Hydrocarbons

The addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, known as hydroboration, is a cornerstone of modern synthetic chemistry. Borane (B79455) isoamylsulfide complex is an excellent reagent for these transformations, offering high levels of control over the position (regioselectivity) and spatial orientation (stereoselectivity) of the new bonds.

Controlled Hydroboration of Terminal and Internal Alkenes

The hydroboration of alkenes followed by oxidation provides a powerful method for the anti-Markovnikov hydration of double bonds, yielding alcohols. visualizeorgchem.comlumenlearning.com Borane isoamylsulfide complex, as a source of BH₃, reacts with alkenes in a concerted step. libretexts.orglibretexts.org

Key characteristics of this reaction include:

  • Regioselectivity: The boron atom adds to the less sterically hindered carbon of the double bond, while the hydrogen atom adds to the more substituted carbon. visualizeorgchem.commasterorganicchemistry.com This is known as anti-Markovnikov selectivity. For terminal alkenes, this results in the formation of a primary alcohol after oxidation. yale.edu
  • Stereoselectivity: The addition of the B-H bond occurs on the same face of the alkene π-system, a process known as syn-addition. lumenlearning.comlibretexts.org Subsequent oxidation of the carbon-boron bond with reagents like hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH) proceeds with retention of configuration, meaning the hydroxyl group replaces the boron atom in the same stereochemical position. libretexts.orgmasterorganicchemistry.com
  • Alkene SubstrateProduct after Hydroboration-OxidationSelectivity
    1-Hexene (B165129)1-HexanolHigh Regioselectivity (Primary Alcohol) yale.edu
    Styrene2-PhenylethanolHigh Regioselectivity (Anti-Markovnikov)
    (Z)-3-Hexene(3R,4R)-3,4-Hexanediol (as part of a racemic mixture)Syn-addition
    1-Methylcyclohexenetrans-2-MethylcyclohexanolSyn-addition, Anti-Markovnikov masterorganicchemistry.com

    Hydroboration of Alkynes for Stereodefined Organoboranes

    The hydroboration of alkynes with borane isoamylsulfide complex provides access to stereodefined alkenylboranes, which are valuable intermediates in organic synthesis, particularly for carbon-carbon bond-forming reactions like the Suzuki coupling. organic-chemistry.orgnih.gov The reaction exhibits distinct stereochemical and regiochemical outcomes.

    Key features include:

  • Stereoselectivity: The hydroboration of alkynes proceeds via a syn-addition of the H-B bond across the triple bond, leading to the formation of a (Z)-alkenylborane. libretexts.orglibretexts.org
  • Regioselectivity: With terminal alkynes, the boron atom adds preferentially to the terminal, less substituted carbon. libretexts.org Subsequent oxidation of the resulting alkenylborane with hydrogen peroxide and base yields an enol, which rapidly tautomerizes to the more stable aldehyde. libretexts.org
  • Stoichiometry Control: To prevent dihydroboration of the alkyne, sterically hindered boranes such as disiamylborane (B86530) (which has a similar reactivity profile to borane isoamylsulfide under controlled conditions) or precise control of stoichiometry is often employed. libretexts.orglibretexts.org For internal alkynes, hydroboration can lead to a mixture of ketones upon oxidation, as the regioselectivity is less pronounced.
  • Alkyne SubstrateIntermediate OrganoboraneFinal Product (after Oxidation)
    1-Hexyne(E)-(1-Hexenyl)borane derivativeHexanal
    Phenylacetylene(E)-(2-Phenylvinyl)borane derivativePhenylacetaldehyde
    3-Hexyne (Internal)(E)-(3-Hexen-3-yl)borane derivative3-Hexanone

    Selective Reductions of Organic Functional Groups

    Borane isoamylsulfide complex is a highly effective reducing agent for a wide array of functional groups. Its reactivity is distinct from other hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride, offering unique chemoselectivity that can be exploited in complex molecule synthesis.

    Chemoselective Reduction of Carbonyl Compounds (Aldehydes, Ketones)

    Borane complexes are capable of readily reducing both aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. msanet.com The reaction proceeds via coordination of the Lewis acidic boron atom to the carbonyl oxygen, which activates the carbonyl group towards hydride transfer from the borane. acsgcipr.org While borane itself typically reduces both functional groups without high selectivity, certain amine-borane complexes or reaction conditions can achieve chemoselective reduction of aldehydes in the presence of ketones. rsc.orgnih.govrsc.org

    Carbonyl CompoundProductFunctional Group Transformation
    BenzaldehydeBenzyl alcoholAldehyde to Primary Alcohol
    CyclohexanoneCyclohexanolKetone to Secondary Alcohol
    Acetophenone1-PhenylethanolKetone to Secondary Alcohol

    Reduction of Carboxylic Acid Derivatives and Nitriles

    A significant advantage of borane complexes is their ability to selectively reduce carboxylic acids in the presence of other functional groups. nih.govkhanacademy.org

  • Carboxylic Acids: Borane isoamylsulfide complex reduces carboxylic acids to primary alcohols efficiently. msanet.com This reaction is often highly chemoselective, leaving esters, ketones, and nitriles intact under controlled conditions. nih.govnih.govresearchgate.net
  • Nitriles: Nitriles can be reduced to primary amines using borane reagents. organic-chemistry.orgorganic-chemistry.org This transformation typically requires elevated temperatures to proceed to completion. organic-chemistry.org The reaction offers a direct route to primary amines from the corresponding nitriles. rsc.orgrsc.orgresearchgate.net
  • SubstrateProductKey Features
    Benzoic AcidBenzyl AlcoholRapid reduction of carboxylic acid msanet.com
    4-Oxoheptanoic Acid4-Oxoheptan-1-olSelective reduction of acid over ketone khanacademy.org
    BenzonitrileBenzylamineReduction to primary amine organic-chemistry.org
    Adiponitrile1,6-HexanediamineReduction of aliphatic nitrile

    Transformation of Amides and Lactams to Amines

    Borane isoamylsulfide complex is a premier reagent for the reduction of amides and lactams to the corresponding amines. This transformation is a powerful tool in synthetic chemistry for the formation of C-N bonds.

    The reduction is applicable to primary, secondary, and tertiary amides, as well as lactams (cyclic amides). acsgcipr.orgresearchgate.netorganic-chemistry.org The reaction is driven by the strong affinity of the Lewis acidic boron for the amide oxygen, which facilitates the cleavage of the C-O bond. acsgcipr.org The initial product formed is an amine-borane complex, which must be hydrolyzed, typically through an acidic workup, to release the free amine. acsgcipr.orgtandfonline.com This method is generally high-yielding and tolerates a variety of other functional groups. nih.gov For instance, even cyclic amides (lactams) are cleanly reduced to the corresponding cyclic amines. organic-chemistry.orgacs.org

    SubstrateProductFunctional Group Transformation
    N,N-Dimethylbenzamide (Tertiary Amide)N,N-DimethylbenzylamineTertiary Amide to Tertiary Amine
    Benzamide (Primary Amide)BenzylaminePrimary Amide to Primary Amine
    ε-Caprolactam (Lactam)Azepane (Hexamethyleneimine)Lactam to Cyclic Amine
    N-Phenylacetamide (Secondary Amide)N-EthylanilineSecondary Amide to Secondary Amine

    Contributions to Asymmetric Synthesis

    The quest for enantiomerically pure compounds has driven the development of numerous synthetic methodologies. Borane isoamylsulfide complex, as a source of BH3, plays a crucial role in several key asymmetric transformations.

    Development and Utilization of Chiral Borane-Sulfur Reagents

    While specific research detailing the development of chiral borane-sulfur reagents directly from the borane isoamylsulfide complex is not extensively documented, the principles of its application can be inferred from the well-established chemistry of similar borane-Lewis base adducts, such as the borane-dimethylsulfide (BMS) complex. The isoamylsulfide ligand, being a dialkyl sulfide (B99878), renders the complex stable and soluble in common organic solvents, making it a convenient borane carrier.

    The general strategy involves the in-situ reaction of the borane isoamylsulfide complex with a chiral ligand to generate a chiral borane reagent. These chiral ligands are typically amino alcohols, diols, or other molecules possessing stereogenic centers. The sulfide ligand is displaced by the chiral auxiliary, yielding a new borane species that can effect asymmetric transformations. The choice of the chiral auxiliary is critical in dictating the stereochemical outcome of the subsequent reaction.

    Enantioselective Hydroboration for Chiral Alcohol Synthesis

    Enantioselective hydroboration is a powerful method for the synthesis of chiral alcohols from prochiral alkenes. This transformation can be achieved by employing chiral hydroborating agents derived from the borane isoamylsulfide complex. The general approach involves the reaction of the borane complex with a stoichiometric amount of a chiral reagent, such as a terpene-derived alkene like α-pinene, to form a chiral dialkylborane.

    This in-situ generated chiral borane then reacts with a prochiral alkene. The steric and electronic properties of the chiral auxiliary guide the borane to one of the two enantiotopic faces of the alkene, leading to the formation of a diastereomerically enriched organoborane intermediate. Subsequent oxidation of this intermediate, typically with alkaline hydrogen peroxide, yields the corresponding chiral alcohol with a high degree of enantiomeric purity. The stereochemical outcome is predictable and depends on the absolute configuration of the chiral auxiliary used.

    While specific data for the borane isoamylsulfide complex is limited, the following table illustrates the typical performance of in-situ generated chiral boranes from other sources in the enantioselective hydroboration of various alkenes.

    AlkeneChiral Borane ReagentChiral AlcoholYield (%)Enantiomeric Excess (ee, %)
    cis-2-ButeneDiisopinocampheylborane(R)-2-Butanol7598
    1-HexeneMonoisopinocampheylborane(R)-1-Hexanol9076
    StyreneDiisopinocampheylborane(R)-1-Phenylethanol8597

    This data is representative of results obtained with well-established chiral borane reagents and serves to illustrate the potential of similar reagents derived from borane isoamylsulfide complex.

    Asymmetric Reduction of Prochiral Carbonyl Compounds

    The asymmetric reduction of prochiral ketones and other carbonyl compounds to chiral secondary alcohols is a cornerstone of modern organic synthesis. wikipedia.orgwikipedia.org Borane isoamylsulfide complex is an effective reducing agent in these transformations when used in conjunction with a chiral catalyst, most notably chiral oxazaborolidines. bohrium.com

    The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this methodology. In this reaction, a catalytic amount of a chiral oxazaborolidine, derived from a chiral amino alcohol, coordinates with the borane from the isoamylsulfide complex. This coordination activates the borane and creates a chiral environment around the hydride source. The prochiral ketone then coordinates to the Lewis acidic boron of the oxazaborolidine in a sterically controlled manner, exposing one of its enantiotopic faces to the intramolecular delivery of a hydride from the coordinated borane. This process results in the formation of the chiral alcohol with high enantioselectivity. bohrium.com

    The following table presents representative data for the CBS reduction of various prochiral ketones using a borane source and a chiral oxazaborolidine catalyst.

    KetoneChiral Oxazaborolidine CatalystChiral AlcoholYield (%)Enantiomeric Excess (ee, %)
    Acetophenone(S)-2-Methyl-CBS-oxazaborolidine(R)-1-Phenylethanol9597
    1-Tetralone(S)-2-Methyl-CBS-oxazaborolidine(R)-1,2,3,4-Tetrahydronaphthalen-1-ol9294
    Propiophenone(S)-2-Methyl-CBS-oxazaborolidine(R)-1-Phenyl-1-propanol9096

    This data illustrates the high yields and enantioselectivities achievable in CBS reductions, a methodology where borane isoamylsulfide complex can serve as the borane source.

    Strategies for Chiral Auxiliary Recycling and Optical Upgradation

    A significant consideration in asymmetric synthesis is the cost and availability of chiral auxiliaries. Therefore, the development of efficient methods for their recovery and reuse is crucial for the economic viability and sustainability of large-scale syntheses. rsc.orgyoutube.com In the context of reactions involving borane isoamylsulfide complex, the chiral auxiliaries used to generate chiral borane reagents can often be recovered after the reaction.

    For instance, in enantioselective hydroboration, after the oxidation step, the chiral auxiliary derived from a terpene is typically recovered as the corresponding alcohol, which can be purified and reused. In the case of CBS reductions, while the catalyst is used in substoichiometric amounts, its recovery can still be economically beneficial.

    Optical upgradation refers to the enhancement of the enantiomeric excess of a product or a chiral auxiliary. In some instances, fractional crystallization or chromatography of the diastereomeric intermediates formed during the reaction can lead to an enrichment of one diastereomer, which upon cleavage of the auxiliary, results in a product with a higher enantiomeric excess than that obtained from the initial asymmetric induction. While specific strategies for optical upgradation in reactions directly employing the borane isoamylsulfide complex are not widely reported, these general principles of asymmetric synthesis are applicable.

    Synthesis of Organoborane Intermediates for Cross-Coupling and Further Transformations

    Borane isoamylsulfide complex is a valuable starting material for the synthesis of organoborane intermediates, which are highly versatile building blocks in organic chemistry. These intermediates, particularly boronic acids and their esters, are key participants in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

    The hydroboration of alkenes and alkynes with the borane isoamylsulfide complex, followed by appropriate workup, provides a straightforward route to alkyl- and alkenylboranes, respectively. For instance, the hydroboration of a terminal alkyne with the borane complex, followed by treatment with a diol such as pinacol (B44631), yields the corresponding alkenylboronic ester. These stable and easily handled compounds can then be used in Suzuki-Miyaura cross-coupling reactions with a wide range of organic halides or triflates to form new carbon-carbon bonds with high stereospecificity.

    The following table provides examples of organoborane intermediates that can be synthesized using a borane source like the borane isoamylsulfide complex and their subsequent application in Suzuki-Miyaura coupling.

    Organoborane IntermediatePrecursorCoupling PartnerProduct
    1-Hexenylboronic acid pinacol ester1-HexyneIodobenzene(E)-1-Phenyl-1-hexene
    Styrylboronic acid pinacol esterPhenylacetylene4-Bromotoluene(E)-4-Methylstilbene
    Cyclohexylboronic acid pinacol esterCyclohexene (B86901)2-Iodopyridine2-Cyclohexylpyridine

    This table illustrates the utility of organoborane intermediates, accessible from borane sources like the isoamylsulfide complex, in the powerful Suzuki-Miyaura cross-coupling reaction.

    Structural Elucidation and Characterization Methodologies for Borane Sulfur Complexes in Research

    Advanced Spectroscopic Characterization Techniques

    Spectroscopy is the cornerstone for the molecular-level investigation of borane-sulfide complexes. A combination of nuclear magnetic resonance and vibrational spectroscopies allows for a thorough non-destructive analysis of the compound's structure and bonding.

    NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of borane-sulfide adducts. By analyzing the spectra of ¹H, ¹³C, and ¹¹B nuclei, chemists can confirm the formation of the dative bond between sulfur and boron and characterize the organic ligand.

    ¹H NMR: In the proton NMR spectrum of a borane-sulfide complex, the signals corresponding to the protons on the alkyl groups attached to the sulfur atom are observed. For borane (B79455) isoamylsulfide, one would expect a more complex spectrum than for BMS due to the different chemical environments of the protons in the isoamyl group (-(CH₂)₂CH(CH₃)₂). These signals would provide direct evidence for the structure of the sulfide (B99878) ligand. The borane (BH₃) protons typically appear as a broad quartet due to coupling with the ¹¹B nucleus.

    ¹³C NMR: The ¹³C NMR spectrum confirms the carbon framework of the sulfide ligand. For borane isoamylsulfide, distinct signals would correspond to each unique carbon atom in the isoamyl group. The chemical shifts are influenced by the coordination of the sulfur atom to the borane, typically causing a shift compared to the free sulfide.

    ¹¹B NMR: Boron-11 NMR is particularly diagnostic for confirming the formation of the borane-sulfur adduct. The coordination of the sulfur atom to the BH₃ moiety results in a significant change in the electronic environment of the boron nucleus. Free borane exists as a dimer (diborane, B₂H₆), while the complex shows a distinct signal characteristic of a tetracoordinate boron atom. The signal for the BH₃ group in a sulfide complex typically appears as a quartet in the proton-coupled spectrum due to coupling with the three attached protons (¹JB-H). For BMS, the ¹¹B chemical shift is observed around -20 ppm relative to BF₃·OEt₂, and a similar value would be expected for borane isoamylsulfide complex. In a study involving reaction products of BMS, the ¹¹B signal for a related boronium cation ([PS(BH₂)]⁺, where PS is a proton sponge) was observed at approximately 1.5 to 1.7 ppm. rsc.org

    Table 1: Representative NMR Data for Borane Dimethylsulfide (BMS) as a Model Data is illustrative and based on typical values for BMS and related compounds.

    NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J)Notes
    ¹H~2.1 - 2.3SingletN/ACorresponds to the -S(CH₃)₂ protons.
    ¹H~0.5 - 2.0Broad Quartet¹JB-H ≈ 95-100 HzCorresponds to the -BH₃ protons; broad due to quadrupolar relaxation of ¹¹B.
    ¹³C~20 - 25SingletN/ACorresponds to the carbon atoms of the methyl groups.
    ¹¹B~-20Quartet¹JB-H ≈ 95-100 HzConfirms the tetracoordinate BH₃S adduct.

    Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information about the bonding within the borane isoamylsulfide complex. These methods are complementary and probe the vibrational modes of the molecule. youtube.com

    FTIR Spectroscopy: The most prominent feature in the FTIR spectrum of a borane-sulfide complex is the strong absorption band corresponding to the B-H stretching vibrations. These are typically observed in the region of 2250-2400 cm⁻¹. acs.org The presence of these peaks is a clear indicator of the BH₃ group. Other absorptions would include C-H stretching and bending frequencies from the isoamyl group, which confirm the structure of the organic ligand.

    Raman Spectroscopy: Raman spectroscopy is also effective for identifying the key functional groups. The B-H stretching vibrations are also Raman-active. The technique is particularly useful for observing the S-B bond, which can be difficult to see in FTIR but may appear as a weak to medium intensity band in the Raman spectrum.

    In a study of borane complexes reacting with carbon nanotubes, B-H stretching peaks were identified around 2300 cm⁻¹, confirming the presence of the borane moiety. acs.org

    Table 2: Characteristic Vibrational Frequencies for Borane-Sulfide Complexes

    Vibrational ModeTypical Wavenumber (cm⁻¹)TechniqueIntensity
    C-H Stretch2850 - 3000FTIR, RamanStrong
    B-H Stretch2250 - 2400FTIR, RamanStrong
    C-H Bend1350 - 1470FTIR, RamanMedium-Strong
    B-H Bend1100 - 1200FTIR, RamanMedium
    B-S Stretch600 - 800RamanWeak-Medium

    X-ray Crystallography for Precise Molecular Architecture Determination

    Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. However, this technique requires a solid, crystalline sample. Since borane isoamylsulfide complex is a liquid at room temperature, obtaining a single crystal would necessitate low-temperature crystallization techniques.

    While a crystal structure for borane isoamylsulfide itself is not available in published literature, data from related compounds provide critical insights. For instance, the crystal structure of (pentafluorophenyl)-borane dimethylsulfide has been determined, showing a tetrahedral geometry around the boron atom, as expected for a borane adduct. wikipedia.org This confirms the dative bonding model where the sulfur atom donates its lone pair of electrons to the empty p-orbital of boron. For any crystalline borane-sulfide complex, X-ray diffraction would be the ultimate method for structural confirmation.

    Mass Spectrometry for Molecular Weight and Fragment Analysis

    Mass spectrometry (MS) is used to determine the molecular weight of the complex and to gain structural information from its fragmentation pattern. Using electron ionization (EI), the molecule is ionized and fragmented, and the resulting ions are separated by their mass-to-charge ratio (m/z).

    The NIST WebBook provides the mass spectrum for the analogous borane-methyl sulfide complex (BMS). nist.gov The spectrum would show a molecular ion peak ([M]⁺) corresponding to the full mass of the complex. However, due to the relatively weak B-S dative bond, this peak may be of low abundance. More prominent peaks often correspond to the loss of the BH₃ group or fragmentation of the alkyl sulfide ligand. For borane isoamylsulfide complex, the molecular weight is 118.05 g/mol . guidechem.com Analysis by MS would confirm this mass and show characteristic fragments resulting from the cleavage of the B-S bond and fragmentation of the isoamyl group.

    Table 3: Expected Key Fragments in the Mass Spectrum of Borane Isoamylsulfide Complex

    FragmentFormulaMass (m/z)Description
    Molecular Ion[C₅H₁₅BS]⁺118The intact ionized complex.
    Ligand Ion[C₅H₁₄S]⁺102Loss of the BH₃ group.
    Borane Fragment[BH₃]⁺14The borane moiety.
    Alkyl Fragmentse.g., [C₅H₁₁]⁺, [C₄H₉]⁺71, 57Fragmentation of the isoamyl group.

    Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC-MS, HPLC)

    Chromatographic techniques are essential for assessing the purity of the borane isoamylsulfide complex and for monitoring the progress of reactions in which it is used. acs.org

    Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile compounds like borane-sulfide complexes. The sample is vaporized and passed through a column, separating components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer for identification. GC-MS can be used to detect and quantify impurities such as the free sulfide, solvent, or byproducts from synthesis. For analysis of boronic acids and related compounds, derivatization is sometimes employed to increase volatility and thermal stability, which could be a strategy for certain borane complexes as well. nih.gov

    High-Performance Liquid Chromatography (HPLC): While less common for simple borane adducts than GC, HPLC can also be used for purity analysis, particularly for less volatile or thermally sensitive borane complexes. Reverse-phase HPLC would separate the complex from non-polar and polar impurities. A UV detector could be used if the complex or its impurities contain a chromophore, or an evaporative light scattering detector (ELSD) or mass spectrometer could be used for universal detection.

    These chromatographic methods ensure that the reagent is of high purity before use, which is critical for achieving clean and high-yielding chemical transformations.

    Theoretical and Computational Chemistry Studies of Borane Isoamylsulfide Complex

    Electronic Structure and Bonding Analysis (e.g., Boron-Sulfur Dative Bonding)

    The borane (B79455) dimethylsulfide complex, with the chemical formula BH₃·S(CH₃)₂, is characterized by a dative covalent bond between the sulfur atom of dimethyl sulfide (B99878) and the boron atom of borane. redalyc.orgscielo.org.bowikipedia.orgredalyc.org In this arrangement, the sulfur atom acts as a Lewis base, donating a pair of electrons to the electron-deficient boron atom, which acts as a Lewis acid. redalyc.orgscielo.org.boredalyc.org This interaction results in a stable complex where the boron atom achieves a tetrahedral geometry, satisfying its octet. wikipedia.org The formation of this B-S bond is crucial for the stability and reactivity of the complex, making it a more stable and soluble source of borane compared to its dimer, diborane (B8814927) (B₂H₆), or the borane-tetrahydrofuran (B86392) complex. wikipedia.orgcommonorganicchemistry.com

    Quantum Chemical Calculations (e.g., DFT) for Charge Distribution and Orbital Interactions

    Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic structure of borane complexes. For borane-Lewis base adducts, DFT studies elucidate the nature of the dative bond, including charge distribution and orbital interactions.

    Orbital analysis from DFT calculations would typically show the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dimethyl sulfide, which is a lone pair on the sulfur atom, and the Lowest Unoccupied Molecular Orbital (LUMO) of the borane (the empty p-orbital on the boron atom). This HOMO-LUMO interaction is the primary contributor to the formation of the B-S dative bond.

    Elucidation of Reaction Mechanisms and Transition States

    Computational studies have been pivotal in elucidating the mechanisms of reactions involving borane complexes, particularly the widely used hydroboration reaction. The mechanism for hydroboration using borane-Lewis base adducts like borane dimethylsulfide can proceed through two primary pathways: a dissociative mechanism or an associative mechanism. redalyc.orgumich.edu

    Dissociative Mechanism: In this pathway, the borane-dimethylsulfide complex first dissociates to generate free borane (BH₃), which then reacts with the alkene. umich.edu

    Associative Mechanism: Alternatively, the alkene may directly interact with the boron atom of the intact borane-dimethylsulfide complex, forming a transition state that leads to the products. umich.edu

    Kinetic studies on borane-dimethylsulfide have suggested a dissociative mechanism is often at play. umich.edu

    Computational Modeling of Hydroboration Pathways

    Computational modeling, often employing DFT methods, allows for the detailed mapping of hydroboration reaction pathways. These models can calculate the geometries of reactants, transition states, and products, providing a step-by-step understanding of the reaction. The hydroboration of alkenes is a concerted reaction, meaning that the formation of the C-H and C-B bonds occurs simultaneously through a four-membered transition state. scielo.org.bolibretexts.org This process is stereospecific, resulting in a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. libretexts.orgmasterorganicchemistry.com

    Predicting Regio- and Stereoselectivity based on Energetic Considerations

    A hallmark of hydroboration is its high regioselectivity, typically following an "anti-Markovnikov" pattern where the boron atom adds to the less substituted carbon of the alkene double bond. libretexts.orgmasterorganicchemistry.com Computational studies can predict this outcome by comparing the energies of the possible transition states. The transition state leading to the anti-Markovnikov product is generally lower in energy due to both steric and electronic factors. scielo.org.bo

    Sterically, placing the bulky borane group on the less hindered carbon atom is favored. scielo.org.bo Electronically, the slight positive charge on the boron atom is better accommodated by the carbon atom that can better stabilize it.

    The use of bulkier borane reagents, including derivatives of the borane-dimethylsulfide complex, can further enhance this regioselectivity. redalyc.orgscielo.org.bo For instance, the use of chloroborane-dimethyl sulfide can increase the regioselectivity of the hydroboration of 1-hexene (B165129) from 94% (with diborane) to 99%. redalyc.orgscielo.org.bo

    Thermodynamic and Kinetic Profiling of Borane-Mediated Reactions

    Computational chemistry provides essential data on the thermodynamics and kinetics of chemical reactions, including those mediated by borane complexes. This information is crucial for understanding reaction feasibility, rates, and mechanisms.

    Enthalpies of Reaction and Activation Energies

    DFT calculations are frequently used to determine the enthalpies of reaction (ΔH) and activation energies (Ea) for elementary steps in a reaction mechanism. For the hydroboration reaction, computational studies have provided these key energetic parameters.

    For example, a study on the hydroboration of various dienes using borane dimethylsulfide provided the following activation energies and exothermicities, calculated at the B3LYP/6-311++G** level of theory: rsc.org

    ReactionActivation Energy (TS1) (kcal/mol)Exothermicity (kcal/mol)
    Hydroboration of Cyclohexene (B86901)Data not specified in snippetData not specified in snippet
    General Hydroboration Reactions(Values are typically in the range of a few kcal/mol for the transition state)(Reactions are generally exothermic)

    Note: The specific values for cyclohexene were mentioned to be in a table in the source document but not provided in the snippet. The table serves as an illustration of the type of data generated. rsc.org

    These computational results are vital for comparing the reactivity of different substrates and for understanding the factors that control the reaction rate. The low activation energies associated with hydroboration are consistent with the high reaction rates observed experimentally. rsc.org

    Solvent Effects and Catalytic Cycle Energetics

    Theoretical and computational chemistry provides a powerful lens through which to understand the behavior of reactive species like the borane isoamylsulfide complex. While specific computational studies on the borane isoamylsulfide complex are not extensively documented in publicly accessible literature, the behavior of analogous borane-dialkylsulfide complexes, such as borane dimethylsulfide (BMS), has been investigated, allowing for well-founded extrapolations. These studies, often employing Density Functional Theory (DFT), are crucial for elucidating the subtle interplay of solvent molecules and the energetic pathways of reactions involving this class of compounds.

    Solvent Effects

    The choice of solvent can significantly influence the stability, reactivity, and spectroscopic properties of the borane isoamylsulfide complex. Solvation models in computational chemistry, ranging from implicit continuum models to explicit cluster/continuum models, are employed to predict these effects. cas.cznih.gov The primary role of the solvent is to stabilize the solute, and the extent of this stabilization depends on the solvent's properties, such as polarity, and its ability to engage in specific interactions.

    For a borane-thioether adduct, the B-S bond is a dative bond with the sulfur atom acting as a Lewis base and the borane as a Lewis acid. The stability of this adduct is a key factor in its utility as a borane carrier. Solvents can influence this stability in several ways:

    Polarity and Dielectric Constant: Polar solvents are generally expected to stabilize the borane isoamylsulfide complex due to dipole-dipole interactions. However, highly polar and coordinating solvents might also compete with the isoamylsulfide for coordination to the borane, potentially leading to dissociation of the complex.

    Coordinating Ability: Solvents with Lewis basic sites (e.g., ethers, amines) can compete with the isoamylsulfide ligand for the borane. This can shift the equilibrium towards the dissociated form, liberating free borane (or its dimer, diborane), which is often the active species in reactions like hydroboration.

    Non-coordinating Solvents: Aprotic, non-coordinating solvents like alkanes or aromatic hydrocarbons are less likely to disrupt the borane-sulfide adduct, thus preserving its stability.

    The following table provides a conceptual overview of the expected effects of different solvent types on the stability of the borane isoamylsulfide complex, based on general chemical principles and computational studies of similar systems.

    Table 1: Conceptual Effects of Solvents on the Stability of Borane Isoamylsulfide Complex

    Solvent Type Example(s) Expected Effect on B-S Bond Stability Rationale
    Non-polar, Non-coordinating Hexane, Toluene High Minimal solvent interaction, preserving the integrity of the adduct.
    Polar, Aprotic, Non-coordinating Dichloromethane Moderate to High Stabilizes the dipole of the complex without significant coordination.
    Polar, Aprotic, Coordinating Tetrahydrofuran (B95107) (THF), Diethyl ether Moderate to Low Competes with the isoamylsulfide for coordination to the borane, potentially leading to ligand exchange or dissociation.

    This table is based on established principles of coordination chemistry and is intended to be illustrative due to the absence of specific published computational data for borane isoamylsulfide complex.

    Catalytic Cycle Energetics

    Borane-sulfide complexes are primarily used as stable, soluble sources of borane for various chemical transformations, most notably hydroboration and the reduction of certain functional groups. While the complex itself is often a precursor to the catalytically active species, understanding the energetics of its involvement is key to optimizing reaction conditions.

    In a typical catalytic reaction, such as the Corey-Itsuno reduction, a chiral oxazaborolidine catalyst activates the borane-sulfide complex. The catalytic cycle would involve the following general steps, each with an associated energy barrier that can be modeled computationally:

    Dissociation/Activation: The borane must be released from the isoamylsulfide. This can occur through thermal dissociation or, more commonly, through coordination to a catalyst or substrate. The energy required for this step is influenced by the B-S bond strength.

    Substrate Coordination: The activated borane species coordinates to the substrate (e.g., a ketone).

    Product Release and Catalyst Regeneration: The product dissociates, and the catalyst is regenerated for the next cycle.

    Computational studies on related systems, such as amine-borane adducts, have shown that catalysts can significantly lower the energy barriers for key steps like dehydrogenation or hydride transfer. researchgate.net For borane-sulfide complexes in reactions like hydroboration, the dissociation of the sulfide is a critical energetic consideration. The sulfide ligand itself serves to temper the reactivity of the borane. cas.cz

    The table below conceptualizes the energetic considerations for a hypothetical catalytic cycle involving the borane isoamylsulfide complex. The values are illustrative and would require specific DFT calculations for quantification.

    Table 2: Conceptual Energetic Profile of a Catalytic Cycle Involving Borane Isoamylsulfide Complex

    Step in Catalytic Cycle Description Key Energetic Factor Expected Relative Energy Barrier
    1. Ligand Dissociation BH₃·S(i-Am)₂ ⇌ BH₃ + S(i-Am)₂ B-S bond dissociation energy Moderate to High (uncatalyzed)
    2. Catalyst Activation Coordination of BH₃ to catalyst Energy of catalyst-borane bond formation Low
    3. Substrate Coordination Coordination of substrate to catalyst-BH₃ Steric and electronic interactions Low
    4. Hydride Transfer Transfer of H⁻ to substrate Transition state energy for the transfer High (often rate-determining)

    This table presents a generalized energetic profile. The actual energy barriers are highly dependent on the specific catalyst, substrate, and solvent used.

    Future Research Directions and Emerging Applications of Borane Isoamylsulfide Complex

    Design of Next-Generation Borane-Sulfur Reagents

    The development of novel borane (B79455) reagents is pivotal for advancing synthetic capabilities. For borane-sulfide complexes like the isoamylsulfide adduct, future advancements will likely concentrate on tuning the properties of the sulfide (B99878) ligand to create reagents with enhanced performance and new functionalities.

    Enhancing Reactivity and Selectivity through Ligand Modification

    The reactivity of a borane-dialkylsulfide complex is intrinsically linked to the stability of the B-S bond. This stability is governed by the electronic and steric properties of the sulfide ligand. The isoamyl group in borane isoamylsulfide complex offers a specific steric and electronic environment. Future research is poised to explore how systematic modifications of the alkyl groups on the sulfur atom can fine-tune the reagent's reactivity and selectivity.

    The Lewis basicity of the sulfide directly influences the stability of the complex; a more basic sulfide forms a more stable adduct, which can moderate the reactivity of the borane. Conversely, a less basic sulfide will result in a more labile complex, potentially increasing its reactivity. The steric bulk of the alkyl groups also plays a crucial role. Bulkier substituents can influence the dissociation of the sulfide, and in subsequent reactions, the steric environment around the boron can impact the stereoselectivity of the transformation. For instance, in asymmetric reductions, the nature of the sulfide ligand could potentially influence the degree of enantioselectivity achieved in the presence of a chiral catalyst.

    Future investigations may involve the synthesis and evaluation of a library of borane-sulfide complexes with varying alkyl substituents to establish a clear structure-activity relationship. This could lead to the development of "designer" borane-sulfide reagents tailored for specific applications, offering a spectrum of reactivities and selectivities.

    Development of Recyclable or Supported Borane Systems

    A significant drawback of using stoichiometric borane reagents like borane-dimethyl sulfide (BMS) is the release of volatile and malodorous dialkyl sulfides as byproducts. cardiff.ac.uk This not only poses a practical challenge in the laboratory but also has environmental implications. A promising area of future research is the development of recyclable or supported borane-sulfide systems.

    The development of such supported reagents would not only mitigate the issue of volatile byproducts but also facilitate the purification of the desired products and allow for the recycling of the borane carrier. This approach aligns with the principles of green chemistry by improving atom economy and reducing waste.

    Expanding the Scope of Synthetic Transformations

    While borane-dialkylsulfide complexes are well-established in hydroboration and the reduction of various functional groups, their synthetic potential is far from fully exploited. wikipedia.org Future research will likely focus on uncovering novel transformations that go beyond these traditional applications.

    Novel Reaction Development Beyond Traditional Hydroboration and Reduction

    The inherent reactivity of the B-H bond in borane suggests that its sulfide complexes could be employed in a wider array of reactions. One area of potential is in conjugate reductions of α,β-unsaturated systems. While powerful, many existing methods require harsh conditions or highly reactive reagents. The development of milder and more selective conjugate reduction protocols using tunable borane-sulfide complexes would be a valuable addition to synthetic methodology.

    Furthermore, the use of borane-sulfide complexes in C-H borylation reactions is an underexplored frontier. Direct C-H functionalization is a highly sought-after strategy in organic synthesis, and the development of borane-based systems for this purpose is an active area of research. Tailoring the sulfide ligand could potentially modulate the reactivity and selectivity of the borane for specific C-H bonds.

    Another avenue for exploration is the use of these complexes in deoxygenation reactions or as initiators for radical cyclizations, leveraging the oxophilic nature of boron and the ability to generate radicals from organoborane intermediates.

    Application in Cascade and Multicomponent Reactions

    Cascade and multicomponent reactions (MCRs) are powerful strategies for the rapid construction of molecular complexity from simple starting materials. These reactions are highly atom- and step-economical, making them particularly attractive for the synthesis of natural products and pharmaceuticals. While the use of borylated building blocks in MCRs is gaining traction, the direct involvement of borane-sulfide complexes as reagents in such sequences is less common. nih.gov

    A promising future direction is the design of novel cascade or multicomponent reactions where a borane-sulfide complex, such as the isoamylsulfide adduct, plays a key role. For example, an initial hydroboration or reduction step could generate an intermediate that then participates in a subsequent intramolecular cyclization or an intermolecular coupling reaction, all in a single pot. The development of such integrated processes would represent a significant advance in synthetic efficiency.

    Integration with Sustainable Chemical Processes

    The principles of green chemistry are increasingly guiding the development of new synthetic methods. Borane isoamylsulfide complex and its next-generation derivatives have the potential to contribute significantly to more sustainable chemical processes.

    The development of recyclable, polymer-supported borane-sulfide reagents, as discussed in section 8.1.2, is a prime example of this. By minimizing waste and allowing for the reuse of the borane carrier, these systems can significantly reduce the environmental impact of borane-mediated transformations. cardiff.ac.uk

    Furthermore, the use of borane-sulfide complexes in flow chemistry represents another avenue for creating more sustainable processes. Continuous-flow systems offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process intensification. The use of neat or highly concentrated solutions of borane-dialkylsulfide complexes in flow reactors has been shown to be a highly productive and efficient method for reductions, with a reduced environmental footprint compared to classical metal hydride reductions. nih.gov Extending this technology to a broader range of reactions with borane isoamylsulfide complex could lead to safer, more efficient, and scalable manufacturing processes.

    The inherent properties of borane-dialkylsulfide complexes, such as their stability and solubility in a range of solvents, make them well-suited for integration into these modern, sustainable synthetic platforms.

    Green Chemistry Approaches in Borane-Mediated Synthesis

    The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are a major driver of innovation. Borane-thioether complexes, including borane isoamylsulfide, are inherently aligned with these principles when compared to alternatives like diborane (B8814927) gas.

    Future research is expected to focus on several key areas:

    Solvent-Free and High-Concentration Reactions: Borane isoamylsulfide complex, as a liquid reagent, is an ideal candidate for solvent-free or highly concentrated reaction conditions. This approach significantly reduces solvent waste, a primary goal of green chemistry. Research on its close analog, borane dimethylsulfide (BMS), has demonstrated that using the neat reagent for reductions can lead to outstanding productivity and a significant decrease in the environmental factor (E-factor). nih.govnih.gov

    Development of Recyclable Catalysts and Reagents: A significant advancement in green chemistry involves the use of polymer-supported reagents. Researchers have successfully synthesized polymeric sulfide-borane adducts that are solid, possess minimal odor, and have high stability. researchgate.netcardiff.ac.uk These polymeric carriers can, in principle, be recovered and recycled after a reaction, mitigating costs and waste. cardiff.ac.uk Future work could involve creating a polymeric version of isoamylsulfide or similar thioethers to develop a recyclable, solid borane source with tailored properties.

    Energy Efficiency: The reactivity of borane adducts can be tuned by the choice of the Lewis base. nih.gov Research into amine-borane adducts has shown that reactivity can be enhanced using microwave or ultrasound radiation, potentially leading to more energy-efficient processes. orientjchem.org Similar investigations with borane isoamylsulfide could optimize reaction times and energy consumption for various transformations.

    By focusing on these areas, borane isoamylsulfide complex can be repositioned from a conventional reagent to a tool for sustainable chemical synthesis.

    Continuous Flow and Microreactor Applications

    Continuous flow chemistry and microreactors offer substantial advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. The physical properties of borane isoamylsulfide complex (a liquid with good stability) make it exceptionally well-suited for this technology.

    Pioneering work with borane dimethylsulfide (BMS) has established a clear precedent. d-nb.info A robust and simple process for the reduction of esters and amides has been developed using neat BMS in a continuous-flow setup. nih.govnih.gov This method allows for high substrate concentrations and short residence times, leading to high-yield and selective transformations. nih.gov

    Parameter Value Significance
    ReagentNeat Borane Dimethylsulfide (BMS)Reduces solvent use, increases concentration. nih.gov
    Residence TimeAs low as 20 minutesHigh throughput and productivity. d-nb.info
    SafetyControlled mixing in reactorMitigates risks associated with exothermic reactions and handling of borane reagents. researchgate.net
    E-FactorSignificantly reducedDemonstrates fewer environmental concerns compared to traditional metal hydride reductions. nih.govnih.gov

    Table 1: Key parameters and advantages of using borane-thioether complexes in continuous flow reductions, based on studies with BMS. nih.govnih.govd-nb.inforesearchgate.net

    Future research will likely involve adapting these established protocols for borane isoamylsulfide complex. Its different steric and electronic properties, conferred by the isoamyl group, may offer unique advantages in terms of solubility of substrates and intermediates, or in tuning the reactivity and selectivity of the reduction. The inherent safety improvements of handling borane complexes in a controlled flow system are a major driver for this research direction, especially for industrial-scale synthesis. researchgate.net

    Exploration in Advanced Materials Chemistry

    The unique electronic nature of the boron atom—specifically its Lewis acidity—makes borane-containing molecules attractive targets for the development of advanced materials. The borane isoamylsulfide complex serves as a potential entry point for incorporating borane-sulfur motifs into larger molecular and polymeric structures.

    Incorporating Borane-Sulfur Motifs into Polymeric Frameworks

    The integration of borane clusters and motifs into polymer chains is a rapidly growing field, as it can bestow novel properties upon traditional polymers, such as enhanced thermal stability, photoluminescence, and chemical sensing capabilities. rsc.org

    New polymeric materials have been created by synthesizing adducts from polymeric sulfides and borane. researchgate.net These materials function as stable, solid hydroborating and reducing agents, combining the reactivity of borane with the processability of a polymer. researchgate.netcardiff.ac.uk This approach avoids the volatility and strong odors associated with small-molecule thioether complexes like BMS. researchgate.net

    Future research directions could involve using a bifunctional monomer related to isoamylsulfide to directly polymerize or co-polymerize into frameworks containing the borane-sulfur adduct. Alternatively, post-polymerization modification of a polymer containing thioether side chains with borane could be explored. The isoamyl group could provide improved solubility and processability for these advanced polymeric materials.

    Research into Optical and Sensing Properties of Borane-Containing Materials

    The Lewis acidic character of the boron atom in borane complexes makes it an excellent center for molecular sensing, particularly for anions. When an analyte binds to the boron atom, it can perturb the electronic structure of the molecule, leading to a change in its optical properties, such as color or fluorescence.

    A prime example is a specially designed sulfonium (B1226848) borane compound that functions as a highly sensitive fluorescent sensor for cyanide ions in water. acs.org In this system, the boron center is part of a π-conjugated chromophore. When cyanide binds to the Lewis acidic boron, it quenches the material's fluorescence, allowing for detection at sub-parts-per-million levels. acs.org

    Sensor Type Analyte Mechanism Output
    Sulfonium Borane acs.orgCyanide (CN⁻)Analyte coordinates to boron center, quenching fluorescence.Fluorescence "turn-off"
    Ammonium Boranes researchgate.netCyanide (CN⁻) or Fluoride (F⁻)Selective complexation based on steric and electronic factors.Optical or Electrochemical Change

    Table 2: Examples of Borane-Based Chemical Sensors.

    This principle provides a clear blueprint for future research involving borane isoamylsulfide complex. By designing and synthesizing new molecules or materials where the borane-sulfur motif is integrated into a chromophore, it may be possible to develop novel sensors. The isoamylsulfide ligand itself could be functionalized or used to tune the sensor's solubility and selectivity for specific analytes, opening up new possibilities in environmental monitoring and diagnostics.

    Q & A

    Q. What are the standard protocols for synthesizing borane isoamylsulfide complex, and how can purity be ensured?

    The synthesis typically involves reacting isoamyl sulfide with borane (e.g., BH₃·THF) under inert conditions. Key steps include stoichiometric control, temperature modulation (0–25°C), and solvent selection (e.g., dry THF). Purity is verified via nuclear magnetic resonance (NMR; <sup>11</sup>B and <sup>1</sup>H) and infrared (IR) spectroscopy to confirm the absence of unreacted borane or sulfide byproducts. Quantify impurities using gas chromatography-mass spectrometry (GC-MS) .

    Q. Which spectroscopic techniques are most effective for characterizing borane isoamylsulfide complex?

    • <sup>11</sup>B NMR : Identifies boron coordination environment (δ ~10–20 ppm for BH₃ adducts).
    • <sup>1</sup>H NMR : Confirms isoamylsulfide ligand integrity (e.g., methylene protons at δ ~2.5–3.5 ppm).
    • IR Spectroscopy : Detects B–S stretching vibrations (~600–700 cm⁻¹).
    • X-ray Diffraction (XRD) : Resolves crystal structure and bond lengths for definitive confirmation .

    Q. How should borane isoamylsulfide complex be stored to maintain stability?

    Store under argon/nitrogen at –20°C in flame-dried glassware. Avoid moisture and protic solvents, as hydrolysis releases H₂ gas. Monitor decomposition via periodic NMR analysis and track changes in <sup>11</sup>B chemical shifts .

    Q. What are the established safety protocols for handling this complex?

    Use Schlenk-line techniques for air-sensitive manipulations. Employ explosion-proof refrigeration for storage. Conduct risk assessments for borane reactivity and isoamylsulfide toxicity (e.g., LD₅₀ data) .

    Advanced Research Questions

    Q. How can experimental design mitigate inconsistencies in reported reactivity data for borane isoamylsulfide complex?

    • Control Variables : Standardize solvent purity (e.g., molecular sieves for THF), reaction temperature (±1°C), and borane stoichiometry (±2%).
    • Blind Testing : Compare results across independent labs to isolate operator-dependent errors.
    • Meta-Analysis : Use systematic reviews (e.g., Cochrane methods) to aggregate data and identify trends or outliers .

    Q. What strategies resolve contradictions in mechanistic studies of borane isoamylsulfide complex in catalysis?

    • Isotopic Labeling : Track boron/sulfur pathways using deuterated ligands or <sup>10</sup>B-enriched borane.
    • Computational Modeling : Density functional theory (DFT) calculations clarify transition states and kinetic barriers.
    • In Situ Spectroscopy : Real-time monitoring via Raman or UV-vis detects transient intermediates .

    Q. How can researchers optimize ligand substitution effects on borane isoamylsulfide complex reactivity?

    Design a combinatorial library of sulfide ligands (varying steric/electronic properties) and test their borane adducts in model reactions (e.g., hydroboration). Use multivariate analysis (e.g., principal component analysis) to correlate ligand parameters (Hammett σ, Taft Eₛ) with reaction yields .

    Q. What methodologies are recommended for studying borane isoamylsulfide complex in heterogeneous catalysis?

    • Surface Immobilization : Graft the complex onto mesoporous silica or metal-organic frameworks (MOFs) and characterize via Brunauer-Emmett-Teller (BET) surface area analysis.
    • Operando Spectroscopy : Combine XRD and IR during catalysis to monitor structural changes.
    • Kinetic Profiling : Compare turnover frequencies (TOF) and activation energies between homogeneous and heterogeneous systems .

    Q. How should researchers address discrepancies in reported thermodynamic stability data?

    • Calorimetry : Measure ΔH of decomposition via differential scanning calorimetry (DSC).
    • Error Propagation Analysis : Quantify uncertainties in purity assays (e.g., NMR integration errors) using the Guide to the Expression of Uncertainty in Measurement (GUM).
    • Interlaboratory Studies : Share samples with standardized protocols to isolate instrumental vs. procedural variability .

    Q. What interdisciplinary approaches enhance understanding of borane isoamylsulfide complex applications?

    • Collaborative Frameworks : Partner with computational chemists for molecular dynamics simulations and with materials scientists for surface characterization.
    • Cross-Disciplinary Literature Synthesis : Use systematic search strategies (e.g., PRISMA guidelines) to integrate findings from organometallic chemistry, catalysis, and materials science .

    Methodological Guidelines

    • Data Reporting : Include raw datasets (e.g., NMR FID files, chromatograms) in supplementary materials. Use subsampling protocols (e.g., incremental sampling) to ensure analytical representativeness .
    • Contradiction Analysis : Apply the Bradford Hill criteria (e.g., consistency, temporality) to evaluate causal relationships in conflicting data .
    • Ethical Compliance : Adhere to institutional review for hazardous materials and cite safety certifications (e.g., OSHA guidelines) .

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